![molecular formula C9H14N2O B13080531 3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)
3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features an oxazole ring fused to a pyridine ring, resulting in a unique structure.
- The compound’s name reflects its seven-membered oxazole ring (4H,5H,6H,7H) and its pyridine moiety.
- While its exact applications are diverse, it has garnered interest due to its potential biological activities.
3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine: is a heterocyclic compound with the chemical formula and a molecular weight of 166.22 g/mol.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-propyl-oxazolo-pyridine involves cyclization reactions. One common method is the condensation of an appropriate aldehyde or ketone with a primary amine, followed by cyclization under acidic conditions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity: 3-Propyl-oxazolo-pyridine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the parent compound, often with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial, antiviral, and antiparasitic properties.
Medicine: Under study for its potential as a drug candidate.
Industry: Limited industrial applications, but its unique structure may inspire novel materials.
Mécanisme D'action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other oxazolo-pyridine derivatives, such as 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride and 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride , share structural features.
Uniqueness: The propyl substituent in our compound distinguishes it from related analogs.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-propyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-8-7-4-5-10-6-9(7)12-11-8/h10H,2-6H2,1H3 |
Clé InChI |
HFAQPEAPKZTVFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC2=C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


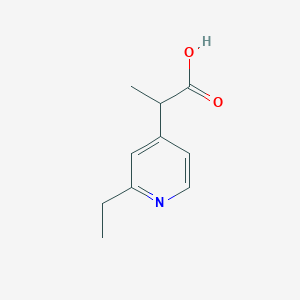

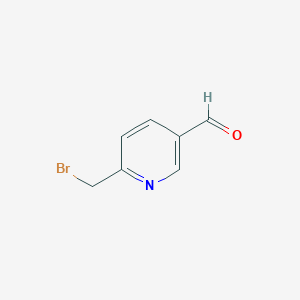

![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
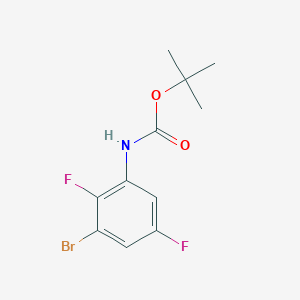
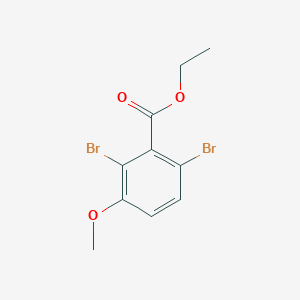

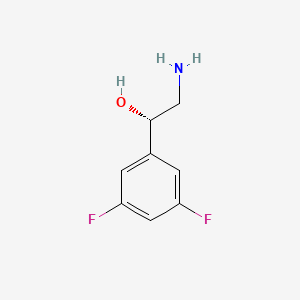
![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

